molecular formula C7H12O3S B8414052 3-(3-Hydroxypropylsulfanyl)-dihydrofuran-2-one

3-(3-Hydroxypropylsulfanyl)-dihydrofuran-2-one

Cat. No. B8414052
M. Wt: 176.24 g/mol
InChI Key: SSSQQFFLOVVOAX-UHFFFAOYSA-N
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Patent
US07553842B2

Procedure details

3-Mercaptopropan-1-ol (1.61 g, 17.4 mmol) was dissolved in acetone (40 mL) followed by addition of cesium carbonate (5.67 g, 17.4 mmol) and 3-bromo-dihydrofuran-2(3H)-one (1.63 ml, 17.4 mmol). The suspension was stirred vigorously for 40 hours. The reaction was filtered through silica gel, rinsed with acetone and concentrated in vacuo. The residue was chromatographed on silica gel eluting with 70-80% ethyl acetate/hexanes. Recovered the desired product as an oil (2.1 g, 71%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
5.67 g
Type
reactant
Reaction Step Two
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH2:4][OH:5].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH:13]1[CH2:17][CH2:16][O:15][C:14]1=[O:18]>CC(C)=O>[OH:5][CH2:4][CH2:3][CH2:2][S:1][CH:13]1[CH2:17][CH2:16][O:15][C:14]1=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
SCCCO
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
cesium carbonate
Quantity
5.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.63 mL
Type
reactant
Smiles
BrC1C(OCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred vigorously for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through silica gel
WASH
Type
WASH
Details
rinsed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 70-80% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
Recovered the desired product as an oil (2.1 g, 71%)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
OCCCSC1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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